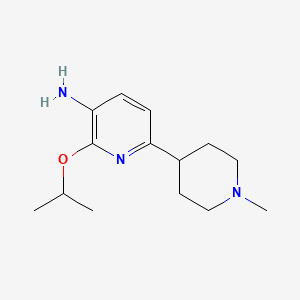
2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group, an isopropoxy group attached to the pyridine ring, and an amine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl group at the 1-position of the piperidine ring.
Attachment of the Isopropoxy Group: This can be achieved through nucleophilic substitution reactions where an isopropyl alcohol derivative reacts with the pyridine ring.
Introduction of the Amine Group: The amine group can be introduced through amination reactions, often using reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways within cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(1-Methylpiperidin-4-yl)-2-(methoxy)pyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.
6-(1-Methylpiperidin-4-yl)-2-(ethoxy)pyridin-3-amine: Similar structure with an ethoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 2-ISOPROPOXY-6-(1-METHYLPIPERIDIN-4-YL)PYRIDIN-3-AMINE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H23N3O |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
6-(1-methylpiperidin-4-yl)-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C14H23N3O/c1-10(2)18-14-12(15)4-5-13(16-14)11-6-8-17(3)9-7-11/h4-5,10-11H,6-9,15H2,1-3H3 |
InChI Key |
UEFXWQOKHBMXDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C2CCN(CC2)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














